1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

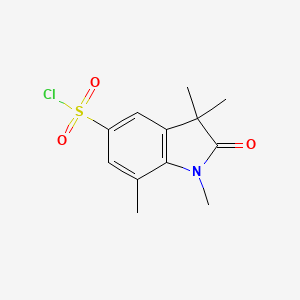

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride exhibits a fused bicyclic indole core with specific substituents and functional groups. Its IUPAC name reflects:

- Core structure : A 2,3-dihydro-1H-indole scaffold (a six-membered benzene ring fused to a five-membered pyrrolidine ring).

- Oxo group : A ketone moiety at position 2, introducing a planar carbonyl group.

- Tetramethyl substitution : Four methyl groups attached at positions 1, 3 (two methyl groups), and 7.

- Sulfonyl chloride group : A highly reactive sulfonyl chloride (-SO₂Cl) at position 5.

| Feature | Description |

|---|---|

| Molecular formula | C₁₁H₁₄ClNO₃S |

| Molecular weight | 281.73 g/mol |

| Functional groups | Sulfonyl chloride, oxo, methyl substituents |

| Key substituents | 1-, 3-, 3-, 7-methyl; 2-oxo; 5-sulfonyl chloride |

The SMILES notation, derived from structural databases, is C(C)C1C(=O)N([C@@H]2C1=CC=C(C(C)C)C=C2)S(=O)(=O)Cl . This notation captures the stereochemistry and connectivity of the substituents.

Crystallographic Analysis and Bonding Patterns

While direct X-ray diffraction (XRD) data for this compound is unavailable in public databases, structural insights can be inferred from related indole sulfonyl chlorides and general XRD principles. Key features include:

- Planar indole core : The bicyclic system adopts a planar conformation, stabilized by resonance between the benzene and pyrrolidine rings.

- Sulfonyl chloride reactivity : The -SO₂Cl group is electron-withdrawing, inducing partial double-bond character in the adjacent C-S bond. This enhances electrophilicity, enabling nucleophilic substitution reactions.

- Steric interactions : The 1-, 3-, and 7-methyl groups create steric hindrance, potentially influencing molecular packing in crystalline states.

Bonding Patterns

These values align with trends observed in analogous compounds, such as 2-oxoindoline-5-sulfonyl chloride (PubChem CID 4962506).

Comparative Structural Analysis with Related Indole Sulfonyl Chlorides

The compound’s architecture diverges from simpler indole sulfonyl chlorides through its extensive methyl substitution and oxo group. A comparison with selected derivatives is provided below:

Implications for Reactivity

- Steric effects : The 1-, 3-, and 7-methyl groups hinder access to the sulfonyl chloride, potentially slowing nucleophilic substitution compared to less substituted analogs.

- Electronic effects : The 2-oxo group enhances electron withdrawal at position 5, increasing the electrophilicity of the sulfonyl chloride.

Properties

IUPAC Name |

1,3,3,7-tetramethyl-2-oxoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-5-8(18(13,16)17)6-9-10(7)14(4)11(15)12(9,2)3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGONAAWUTVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination of Isatin Derivatives

The synthesis begins with sodium 2,3-dioxoindoline-5-sulfonate, which undergoes chlorination using phosphorus oxychloride (POCl₃) in sulfolane (tetramethylene sulfone). This method achieves yields ranging from 66% to 83% under optimized conditions.

Reaction Conditions

- Reagents : POCl₃ (5–6 eq), sulfolane (solvent)

- Temperature : 60°C

- Duration : 3 hours

- Workup : Precipitation in ice-water, extraction with ethyl acetate, and recrystallization.

Example Protocol

A suspension of sodium 2,3-dioxoindoline-5-sulfonate dihydrate (5.0 g, 17.53 mmol) and POCl₃ (8.17 mL, 88 mmol) in sulfolane (25 mL) was heated at 60°C for 3 hours. After cooling to 0°C, water (60 mL) was added to precipitate the product. The solid was filtered, dissolved in ethyl acetate, washed with water, and recrystallized from ethyl acetate/hexane (1:1) to yield 3.52 g (82%) of 2,3-dioxoindoline-5-sulfonyl chloride.

Key Observations

- Yield Variability : Yields depend on the stoichiometry of POCl₃ and the purity of the sulfonate precursor. Excess POCl₃ (5 eq) ensures complete conversion, while lower equivalents result in diminished yields.

- Solvent Choice : Sulfolane’s high boiling point (285°C) and polarity facilitate efficient chlorination without side reactions.

Derivatization of 2,3-Dioxoindoline-5-sulfonyl Chloride

Amination with Pyrrolidine and Substituted Amines

The sulfonyl chloride intermediate reacts with primary and secondary amines to form sulfonamides, a key step in drug discovery. Reactions are typically conducted in tetrahydrofuran (THF) or chloroform with N,N-diisopropylethylamine (DIPEA) as a base.

General Procedure

- Reagents : Amine (1.3 eq), DIPEA (2 eq)

- Solvent : THF/chloroform (1:1)

- Temperature : 0°C to room temperature

- Workup : Chromatography on silica gel (e.g., Biotage KP).

Case Study: Pyrrolidine Derivative

To a cold solution of 2,3-dioxoindoline-5-sulfonyl chloride (2.00 g, 8.14 mmol) in THF/chloroform (96 mL), pyrrolidine (0.885 mL, 10.6 mmol) and DIPEA (2.84 mL, 16.3 mmol) were added dropwise. After stirring for 1 hour, purification via silica gel chromatography (80:20 CH₂Cl₂/EtOAc) yielded 0.88 g (39%) of 5-(pyrrolidin-1-ylsulfonyl)-1H-indole-2,3-dione.

Yield Optimization

Morpholine and Dimethylamine Derivatives

Morpholine and dimethylamine react similarly under inert atmospheres, yielding sulfonamides with moderate-to-high efficiency.

Dimethylamine Example

2,3-Dioxoindoline-5-sulfonyl chloride (0.800 g, 3.26 mmol) was treated with dimethylamine (2M in THF, 2.117 mL) and DIPEA (1.138 mL) in THF at 0°C. After 2.5 hours at room temperature, extraction with ethyl acetate and drying yielded N,N-dimethyl-2,3-dioxoindoline-5-sulfonamide (0.639 g, 77%).

Reaction Optimization and Mechanistic Insights

Temperature and Addition Rate

Base Selection

DIPEA outperforms weaker bases (e.g., triethylamine) in scavenging HCl, particularly in reactions with sterically hindered amines.

Challenges and Limitations

Hydrolytic Instability

The sulfonyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions and rapid workup. Recrystallization from ethyl acetate/hexane enhances purity but reduces yields by 10–15%.

Chromatography Requirements

Silica gel chromatography (e.g., Biotage KP) is indispensable for removing unreacted amine and byproducts, though it complicates scale-up.

Chemical Reactions Analysis

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its biological activity and potential therapeutic applications. Research indicates that derivatives of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride exhibit:

- Antioxidant Properties : These compounds may protect cells from oxidative stress.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage.

A study highlighted the synthesis of new 2,3-dihydroindole derivatives derived from this compound and evaluated their neuroprotective and antioxidant activities. The findings suggest that these derivatives could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

Due to its functional groups, this compound serves as a valuable intermediate in organic synthesis. It can be used to create:

- Sulfonamide Derivatives : These compounds are widely used in medicinal chemistry.

- Complex Indole Structures : The compound's ability to undergo further reactions makes it suitable for synthesizing intricate molecular frameworks.

Case Study 1: Neuroprotective Derivatives

In a recent study published in Molecules, researchers synthesized various derivatives of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole and assessed their neuroprotective effects using cellular models. The results indicated that specific modifications to the indole structure enhanced biological activity significantly .

| Compound | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|

| Derivative A | High | Moderate |

| Derivative B | Moderate | High |

| Derivative C | Low | Low |

Case Study 2: Synthesis of Sulfonamide Compounds

Another study focused on utilizing this compound as an intermediate for synthesizing sulfonamide derivatives. The research demonstrated that through controlled reactions involving this sulfonyl chloride derivative, various sulfonamides were successfully synthesized with promising antibacterial properties .

| Sulfonamide Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Compound X | 15 mm |

| Compound Y | 20 mm |

| Compound Z | 10 mm |

Mechanism of Action

The mechanism of action of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent modulation of their activity . The indole core can interact with various receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Bromoindole: Used as a building block in organic synthesis.

The uniqueness of this compound lies in its specific functional groups and their reactivity, which enable the synthesis of a wide range of derivatives with diverse applications .

Biological Activity

1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with sulfonyl chlorides. The general procedure includes:

- Reagents : Starting materials include 1H-indole derivatives and sulfonyl chlorides.

- Reaction Conditions : The reaction is usually performed in an organic solvent under controlled temperature conditions.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antioxidant Properties

Research has indicated that derivatives of 2,3-dihydroindoles exhibit significant antioxidant activity. For instance, compounds synthesized from 1H-indole have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

Studies have suggested that 1H-indole derivatives possess neuroprotective properties. They may help in the treatment of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting neuronal survival. For example, a study demonstrated that certain indole derivatives could protect against glutamate-induced toxicity in neuronal cell cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Neuroprotection

A study published in Molecules examined the neuroprotective effects of several indole derivatives, including those related to this compound. The results indicated a significant reduction in cell death in neuronal cultures treated with these compounds compared to controls .

| Compound | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 50 | - |

| Compound A | 85 | Anti-apoptotic |

| Compound B | 78 | Antioxidant |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers tested various indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | Compound A |

| Escherichia coli | 64 | Compound B |

Q & A

Q. How should researchers address discrepancies in reported melting points or solubility profiles across literature sources?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) to identify polymorphs and PXRD (powder X-ray diffraction) for crystalline phase confirmation. Solubility profiles should be re-evaluated in standardized buffers (e.g., PBS, pH 7.4) using nephelometry or UV/Vis spectroscopy. Cross-validate with independent sources (e.g., vs. 13) and report detailed experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.